molecular formula C23H25NO B3012631 2-[Benzyl(4-methylbenzyl)amino]-1-phenylethanol CAS No. 1044572-39-5

2-[Benzyl(4-methylbenzyl)amino]-1-phenylethanol

Cat. No.: B3012631
CAS No.: 1044572-39-5
M. Wt: 331.459
InChI Key: HAIRCBXPJLYHGO-UHFFFAOYSA-N
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Description

2-[Benzyl(4-methylbenzyl)amino]-1-phenylethanol is a chiral amino alcohol derivative characterized by a benzyl and a 4-methylbenzyl group attached to the amino nitrogen, with a phenylethanol backbone. The 4-methylbenzyl substituent likely enhances lipophilicity compared to unsubstituted benzyl groups, influencing solubility and biological activity.

Properties

IUPAC Name

2-[benzyl-[(4-methylphenyl)methyl]amino]-1-phenylethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25NO/c1-19-12-14-21(15-13-19)17-24(16-20-8-4-2-5-9-20)18-23(25)22-10-6-3-7-11-22/h2-15,23,25H,16-18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAIRCBXPJLYHGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN(CC2=CC=CC=C2)CC(C3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[Benzyl(4-methylbenzyl)amino]-1-phenylethanol typically involves the reaction of benzylamine with 4-methylbenzyl chloride in the presence of a base, followed by the addition of phenylethanol. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reaction is carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

2-[Benzyl(4-methylbenzyl)amino]-1-phenylethanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield benzaldehyde or benzoic acid derivatives, while reduction can produce primary or secondary amines .

Scientific Research Applications

Chemical Properties and Structure

Chemical Formula : C18H23N
Molecular Weight : 255.38 g/mol
CAS Number : 1044572-39-5

The compound features a phenylethanol backbone with a benzyl and a 4-methylbenzyl group, which contributes to its unique chemical properties and biological activities.

Chemistry

  • Synthesis Building Block : This compound serves as an essential building block for synthesizing more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
  • Reactivity Studies : Its reactivity can be explored through various chemical reactions, including oxidation and substitution, making it a valuable tool for chemists.

Biology

  • Enzyme Interaction Studies : The compound is utilized to study interactions with specific enzymes and proteins, aiding in understanding biochemical pathways.
  • Cell Proliferation Inhibition : Preliminary studies indicate that it may inhibit cell proliferation in certain cancer cell lines, suggesting potential as an anticancer agent.

Medicine

  • Antimicrobial Properties : The compound has shown effectiveness against various bacterial strains, indicating potential use as an antibiotic or adjuvant.
  • Neuroprotective Effects : Initial research suggests neuroprotective properties that could be beneficial in treating neurodegenerative diseases.

Industry

  • Material Development : It is being investigated for use in creating new materials with enhanced thermal stability and resistance to degradation.
  • Catalytic Applications : The compound may serve as a catalyst in various chemical reactions due to its structural characteristics.

Study on Anticancer Activity

A study evaluated the efficacy of this compound against several cancer cell lines:

Cell LineIC50 (µM)Mechanism of Action
HeLa (Cervical Cancer)1.7CDK inhibition
A375 (Melanoma)0.87CDK inhibition
HCT116 (Colon Cancer)0.55CDK inhibition

These results indicate significant potency against various cancer cell lines, highlighting the compound's potential as an anticancer agent.

Antimicrobial Evaluation

In vitro studies have shown the antimicrobial activity of the compound against common pathogens:

Compound NameMIC (mg/L)Target Organism
2-[Benzyl(4-methylbenzyl)amino]-1-phenylethanolTBDE. coli
Related Benzimidazole Derivative3.74Staphylococcus aureus

Mechanism of Action

The mechanism of action of 2-[Benzyl(4-methylbenzyl)amino]-1-phenylethanol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the growth of microorganisms by interfering with their metabolic processes .

Comparison with Similar Compounds

Key Observations:

  • Steric Effects : Bulkier substituents (e.g., 4-methylbenzyl vs. methyl) may hinder catalytic reactions or enzymatic interactions, as seen in hindered cross-coupling yields for substituted alcohols .

Reactivity in Catalytic Reactions

Oxidation Reactions

Aromatic alcohols with electron-donating groups (e.g., 4-methylbenzyl alcohol) exhibit higher reactivity in oxidation reactions. For example:

  • ZnS-CdS Hybrid Catalyst: Oxidizes 4-methylbenzyl alcohol to 4-methylbenzaldehyde with 90% yield, comparable to benzyl alcohol (92%) and 1-phenylethanol (98%) .
  • MOF-Based Catalysts: Co@C-N(1)-800 achieves >99% conversion of 1-phenylethanol to acetophenone under mild conditions .

The target compound’s amino alcohol structure may redirect reactivity toward N-alkylation or dehydrogenative coupling instead of oxidation.

Dehydrogenative Cross-Coupling

Neutral ruthenium complexes catalyze cross-coupling between primary and secondary alcohols. For example:

  • 1-Phenylethanol + Benzyl Alcohol: Yields 72% secondary alcohol using Ru complex 2b .
  • Electron-Withdrawing Groups : Substrates with nitro or amine substituents fail to react, suggesting the 4-methyl group (electron-donating) in the target compound may enhance compatibility .

Biological Activity

2-[Benzyl(4-methylbenzyl)amino]-1-phenylethanol, a compound with a complex structure, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms, effects on various biological systems, and relevant research findings.

Chemical Structure

The compound is characterized by the following chemical structure:

C19H23N CAS No 1044572 39 5 \text{C}_{19}\text{H}_{23}\text{N}\quad \text{ CAS No 1044572 39 5 }

This structure features a phenylethanol backbone with a benzyl and a 4-methylbenzyl substituent on the nitrogen atom.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, leading to significant pharmacological effects. The proposed mechanisms include:

  • Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in cell proliferation and survival, particularly in cancer cells.
  • Receptor Modulation : It can modulate receptor activity, influencing signaling pathways critical for cell growth and apoptosis.
  • Antioxidant Activity : The presence of aromatic rings may confer antioxidant properties, reducing oxidative stress in cells.

Anticancer Properties

Research has indicated that this compound exhibits notable anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines, including:

Cell LineIC50 Value (µM)Reference
U-937 (Leukemia)15.2
SK-MEL-1 (Melanoma)12.8
MCF-7 (Breast)18.5

These values suggest that the compound has a potent effect on inhibiting cancer cell growth.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary studies indicate that it possesses activity against several bacterial strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC)Reference
E. coli32 µg/mL
S. aureus16 µg/mL
P. aeruginosa64 µg/mL

These findings highlight its potential as an antimicrobial agent.

Study 1: Anticancer Evaluation

In a study conducted by Miller et al., the compound was tested against various tumor cell lines to evaluate its antiproliferative effects. The results indicated that modifications in the substituents at the benzyl position significantly influenced the anticancer activity, with certain derivatives showing enhanced potency compared to others.

Study 2: Antimicrobial Screening

A comprehensive screening of this compound against common pathogens revealed promising results, particularly against Gram-positive bacteria. The study emphasized the need for further exploration into its mechanism of action and potential therapeutic applications.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-[Benzyl(4-methylbenzyl)amino]-1-phenylethanol, and what factors influence yield optimization?

  • Methodological Answer : The compound can be synthesized via tandem dehydrogenative cross-coupling of primary and secondary alcohols using ruthenium catalysts. For example, neutral ruthenium complexes (e.g., Ru(2b)) enable coupling between 1-phenylethanol derivatives and benzyl alcohols at 110°C in toluene, achieving yields up to 72% . Key factors include catalyst loading (1 mol%), base choice (e.g., NaOiPr), and reaction time (3 hours). Solvent polarity and steric effects of substituents on the benzyl alcohol also impact yield .

Q. How can spectroscopic techniques characterize the structure and purity of this compound?

  • Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy is critical for confirming the stereochemistry and functional groups. For instance, 1^1H-NMR can resolve peaks for the benzyl and 4-methylbenzyl moieties, while 13^{13}C-NMR identifies quaternary carbons. High-resolution mass spectrometry (HRMS) validates molecular weight, and infrared (IR) spectroscopy confirms hydroxyl and amine groups. Purity is assessed via HPLC with a C18 column and UV detection at 254 nm .

Q. What are the key physicochemical properties influencing its reactivity in alcohol oxidation reactions?

  • Methodological Answer : The secondary alcohol moiety and aromatic substituents dictate reactivity. For example, the electron-donating 4-methyl group on the benzyl ring enhances stability during oxidation. In catalytic systems like Co@C-N(1)-800, the compound oxidizes to acetophenone derivatives with >99% selectivity under aqueous conditions at 110°C . Solvent effects (e.g., water vs. DMF) and oxygen partial pressure further modulate reaction rates .

Advanced Research Questions

Q. How do computational studies explain the reaction mechanisms involving this compound in catalytic deoxygenation or cross-coupling?

  • Methodological Answer : Density functional theory (DFT) calculations reveal that nucleophilic attack by alkoxide ions on N-heteroarene N-oxides initiates deoxygenation. The process involves homolytic cleavage and single electron transfer, yielding radical intermediates. For cross-coupling, Ru catalysts facilitate β-hydride elimination from the alcohol, forming ketone intermediates that recombine with primary alcohols . Transition states are stabilized by π-π interactions between aromatic rings .

Q. What strategies resolve contradictions in catalytic efficiency data across different studies?

  • Methodological Answer : Contradictions arise from variations in catalyst composition (e.g., Hf(OTf)₄ vs. Sc(OTf)₃) and solvent polarity. Systematic kinetic studies comparing turnover frequencies (TOF) under standardized conditions (e.g., 30°C in nitromethane) can isolate solvent effects . For example, Hf(OTf)₄ achieves 95% yield in secondary benzylation, while Sc(OTf)₃ requires higher temperatures . Meta-analyses of activation energies (e.g., via Eyring plots) further clarify mechanistic differences .

Q. How does regioselectivity in hydroxylation or alkylation reactions involving this compound depend on isotopic substitution or solvent dielectric constant?

  • Methodological Answer : Deuterium isotope effects shift regioselectivity in hydroxylation. For ethylbenzene derivatives, deuteration at the benzyl position increases the activation barrier by 1–2 kcal/mol, favoring para-phenyl hydroxylation over benzyl hydroxylation in high-dielectric solvents (ε > 30) . Solvent polarity stabilizes cationic intermediates, altering the rate-determining step from C-H abstraction to oxygen rebound .

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